Cas no 196303-69-2 (4-(difluoromethyl)-1H-imidazole)

4-(Difluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound featuring a difluoromethyl group attached to the imidazole ring. This structural motif imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic resistance and bioavailability, while the imidazole core provides a versatile scaffold for further functionalization. Its applications include serving as a precursor for bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. The compound’s well-defined chemical properties and compatibility with diverse reaction conditions make it a reliable choice for research and industrial applications requiring precise fluorinated building blocks.
4-(difluoromethyl)-1H-imidazole structure
196303-69-2 structure
Product name:4-(difluoromethyl)-1H-imidazole
CAS No:196303-69-2
MF:C4H4F2N2
MW:118.084767341614
MDL:MFCD18414143
CID:1108515
PubChem ID:12035266

4-(difluoromethyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 5-(difluoromethyl)-1H-Imidazole
    • 4-(Difluoromethyl)-1H-imidazole
    • F8880-1589
    • A1-01135
    • 4-(difluoromethyl)imidazole
    • SY145790
    • MFCD18414143
    • IMHGAHPREAELBI-UHFFFAOYSA-N
    • DB-427057
    • AKOS006379194
    • CS-0224310
    • 196303-69-2
    • SCHEMBL361150
    • 5-difluoromethylimidazole
    • EN300-118802
    • 4-(difluoromethyl)-1H-imidazole
    • MDL: MFCD18414143
    • Inchi: InChI=1S/C4H4F2N2/c5-4(6)3-1-7-2-8-3/h1-2,4H,(H,7,8)
    • InChI Key: IMHGAHPREAELBI-UHFFFAOYSA-N
    • SMILES: c1c(nc[nH]1)C(F)F

Computed Properties

  • Exact Mass: 118.03425446g/mol
  • Monoisotopic Mass: 118.03425446g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 268.0±30.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-(difluoromethyl)-1H-imidazole Security Information

4-(difluoromethyl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D590620-5mg
4-(difluoromethyl)-1H-imidazole
196303-69-2
5mg
$ 70.00 2022-06-05
Life Chemicals
F8880-1589-5g
4-(difluoromethyl)-1H-imidazole
196303-69-2 95%+
5g
$2154.0 2023-09-06
eNovation Chemicals LLC
D210037-1g
4-(difluoromethyl)-1H-imidazole
196303-69-2 95%
1g
$595 2024-08-03
Life Chemicals
F8880-1589-10g
4-(difluoromethyl)-1H-imidazole
196303-69-2 95%+
10g
$3016.0 2023-09-06
TRC
D590620-10mg
4-(difluoromethyl)-1H-imidazole
196303-69-2
10mg
$ 95.00 2022-06-05
Enamine
EN300-118802-5.0g
4-(difluoromethyl)-1H-imidazole
196303-69-2 95.0%
5.0g
$2355.0 2025-02-21
Enamine
EN300-118802-2500mg
4-(difluoromethyl)-1H-imidazole
196303-69-2 95.0%
2500mg
$1197.0 2023-10-03
A2B Chem LLC
AV49602-10g
4-(Difluoromethyl)-1H-imidazole
196303-69-2 95%
10g
$4863.00 2024-04-20
A2B Chem LLC
AV49602-100mg
4-(Difluoromethyl)-1H-imidazole
196303-69-2 95%
100mg
$245.00 2024-04-20
1PlusChem
1P01A39E-50mg
4-(Difluoromethyl)-1H-imidazole
196303-69-2 95%
50mg
$184.00 2025-03-19

Additional information on 4-(difluoromethyl)-1H-imidazole

4-(Difluoromethyl)-1H-Imidazole: A Comprehensive Overview

4-(Difluoromethyl)-1H-imidazole, also known by its CAS number 196303-69-2, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the imidazole family, a class of heterocyclic compounds characterized by their five-membered ring structure containing two nitrogen atoms. The presence of a difluoromethyl group at the 4-position of the imidazole ring imparts unique chemical and physical properties to this compound, making it a valuable building block in organic synthesis and a promising candidate for advanced materials development.

The synthesis of 4-(difluoromethyl)-1H-imidazole typically involves the reaction of 1H-imidazole with a suitable fluorinated reagent under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, further enhancing the practicality of this compound in industrial applications.

In terms of chemical properties, 4-(difluoromethyl)-1H-imidazole exhibits excellent thermal stability and high reactivity due to the electron-withdrawing nature of the difluoromethyl group. This makes it an ideal precursor for the preparation of fluorinated heterocycles, which are widely used in pharmaceuticals, agrochemicals, and electronic materials. For instance, recent studies have demonstrated its utility in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerase enzymes, a critical component in viral replication.

The application of 4-(difluoromethyl)-1H-imidazole extends beyond traditional organic synthesis. In materials science, it has been employed as a building block for the development of advanced polymers and coordination networks. For example, researchers have utilized this compound to create stimuli-responsive materials that exhibit reversible changes in their physical properties under external stimuli such as temperature or pH. These materials hold potential applications in drug delivery systems, sensors, and adaptive optics.

From an environmental perspective, the synthesis and application of 4-(difluoromethyl)-1H-imidazole are increasingly aligned with sustainable chemistry principles. Green chemistry initiatives have led to the development of solvent-free reaction conditions and recycling strategies for byproducts generated during its production. Such efforts not only reduce waste but also contribute to the broader goal of achieving carbon neutrality in chemical manufacturing.

In conclusion, 4-(difluoromethyl)-1H-imidazole, with its unique structural features and versatile reactivity, continues to play a pivotal role in advancing modern chemistry. As research progresses, new applications and innovative syntheses are expected to emerge, further solidifying its position as an essential compound in both academic and industrial settings.

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